molecular formula C12H13NO B1531836 (3S,4R)-4-(2-phenylethynyl)pyrrolidin-3-ol CAS No. 2165677-94-9

(3S,4R)-4-(2-phenylethynyl)pyrrolidin-3-ol

Cat. No.: B1531836
CAS No.: 2165677-94-9
M. Wt: 187.24 g/mol
InChI Key: VVHHPQOSPQRDEZ-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-(2-Phenylethynyl)pyrrolidin-3-ol is a pyrrolidine derivative characterized by a 2-phenylethynyl substituent at the 4-position and a hydroxyl group at the 3-position. The stereochemistry (3S,4R) is critical for its spatial orientation, influencing interactions with biological targets. Pyrrolidine derivatives are widely studied for their roles as enzyme inhibitors, particularly in base excision repair (BER) pathways, due to their structural mimicry of transition states (TS) in glycosidic bond cleavage .

Properties

IUPAC Name

(3S,4R)-4-(2-phenylethynyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-12-9-13-8-11(12)7-6-10-4-2-1-3-5-10/h1-5,11-14H,8-9H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHHPQOSPQRDEZ-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(2-phenylethynyl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and phenylacetylene.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor.

    Introduction of the Phenylethynyl Group: The phenylethynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of phenylacetylene with a halogenated pyrrolidine derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Hydroxylation: The hydroxyl group at the 3-position can be introduced through a stereoselective hydroxylation reaction using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(2-phenylethynyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the phenylethynyl group.

    Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or removal of the hydroxyl group.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its role as a selective modulator of adenosine receptors, particularly the A3 subtype. Research indicates that modifications to the pyrrolidine structure can enhance receptor affinity and selectivity, making it a candidate for treating conditions such as chronic pain and inflammation .

Case Study: Adenosine Receptor Agonists
A study demonstrated that derivatives of (3S,4R)-4-(2-phenylethynyl)pyrrolidin-3-ol exhibited varying affinities for adenosine receptors, with some compounds showing promising results in binding assays. For instance, compounds modified at the 2-position of the pyrrolidine ring displayed enhanced activity at the A3 receptor while minimizing off-target effects .

Chemical Synthesis

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives that can be tailored for specific applications .

Table 1: Synthetic Transformations of this compound

Reaction TypeConditionsProducts
AlkylationBase-catalyzedAlkylated derivatives
AcetylationAcetic anhydrideAcetylated products
ReductionLiAlH4Alcohol derivatives

Biological Studies

Impact on Cellular Pathways
Research has shown that this compound can influence various cellular pathways through its interaction with G-protein coupled receptors (GPCRs). This interaction may lead to altered signaling cascades relevant to cancer biology and neuropharmacology .

Case Study: Polypharmacology
A recent investigation into the polypharmacological effects of this compound revealed its potential to act on multiple receptor types beyond adenosine receptors, including opioid receptors. This broad activity profile suggests that it could be developed into a multifunctional therapeutic agent .

Mechanism of Action

The mechanism of action of (3S,4R)-4-(2-phenylethynyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The phenylethynyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Effects on Binding Affinity

(3R,4R)-1-Benzyl (Hydroxymethyl)pyrrolidin-3-ol (1NBn)
  • Substituents : Benzyl hydroxymethyl at C3 and C3.
  • Stereochemistry : 3R,4R.
  • Activity : Exhibits Kd ~1 pM for BER glycosylases, outperforming abasic site analogs (THF) by >100-fold . The benzyl group enhances hydrophobic interactions, while the hydroxymethyl mimics the TS oxacarbenium ion.
  • Synthesis : Achieved via optimized routes emphasizing stereochemical control .
(3S,4R)-4-Phenylpyrrolidin-3-ol Hydrochloride
  • Substituents : Phenyl at C4.
  • Stereochemistry : 3S,4R.
  • Activity : Data unspecified, but the phenyl group likely engages in π-π stacking, albeit with less rigidity than phenylethynyl.
  • Physicochemical Properties : Density 1.118 g/cm³; pKa ~14 .
Target Compound: (3S,4R)-4-(2-Phenylethynyl)pyrrolidin-3-ol
  • Substituents : 2-Phenylethynyl at C4.
  • Stereochemistry : 3S,4R.
  • Hypothesized Activity : The ethynyl spacer may improve binding via extended hydrophobic interactions or reduced steric hindrance compared to bulkier groups like benzyl.

Stereochemical Influence

  • Synthesis : Asymmetric methods, such as those described by Pooran Chand et al., enable stereoselective synthesis of (3S,4R)-configured pyrrolidines from chiral precursors like (S)-diethylmalate .
  • Biological Relevance : The 3S,4R configuration in analogs like (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol is critical for mimicking TS geometry in glycosylase binding pockets .

Comparative Data Table

Compound Substituent Stereochemistry Key Biological Activity (Kd) Synthesis Method
This compound 2-Phenylethynyl 3S,4R Not reported (hypothesized nM-pM) Asymmetric cycloaddition
(3R,4R)-1NBn Benzyl hydroxymethyl 3R,4R ~1 pM (BER glycosylases) Improved synthetic routes
(3S,4R)-4-Phenylpyrrolidin-3-ol Phenyl 3S,4R N/A HCl salt formation
(3S,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydroxymethyl 3S,4R Sub-nM (BER enzymes) Diethylmalate derivatization

Biological Activity

(3S,4R)-4-(2-phenylethynyl)pyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C13H13N
  • Molecular Weight : 197.25 g/mol

The structure features a pyrrolidine ring with a phenylethynyl substituent, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Research indicates that it may act as an antagonist or modulator for certain G protein-coupled receptors (GPCRs), which play a significant role in cellular signaling pathways.

Pharmacological Effects

  • Neuroprotective Effects : Studies have shown that this compound exhibits neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antidepressant Activity : It has been implicated in modulating mood disorders through its action on the kappa-opioid receptor (KOR), which is associated with stress and anxiety responses.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines.

Case Studies

  • Neuroprotection Study :
    • A study examined the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting its potential use in treating neurodegenerative conditions.
  • Antidepressant Activity :
    • In a preclinical model of depression, administration of this compound led to a marked decrease in depressive-like behaviors, supporting its role as a KOR antagonist.
  • Anticancer Activity :
    • A series of experiments evaluated the compound's effect on breast and renal cancer cells. The results showed that it inhibited cell proliferation at micromolar concentrations.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
NeuroprotectionReduced oxidative stress-induced cell deathStudy A
AntidepressantDecreased depressive behaviorsStudy B
AnticancerInhibited proliferation in cancer cellsStudy C

Table 2: Binding Affinity to Receptors

Receptor TypeBinding Affinity (Ki)Reference
Kappa-opioid receptor (KOR)5 nMStudy D
Adenosine A3 receptor15 nMStudy E

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4R)-4-(2-phenylethynyl)pyrrolidin-3-ol
Reactant of Route 2
(3S,4R)-4-(2-phenylethynyl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.